molecular formula C11H11NO3 B12414008 N-Cinnamylglycine-d7

N-Cinnamylglycine-d7

Cat. No.: B12414008
M. Wt: 212.25 g/mol
InChI Key: YAADMLWHGMUGQL-UJMUNGNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamoylglycine-d7: is a deuterium-labeled derivative of cinnamoylglycine, which is a metabolite of cinnamic acid. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. Cinnamoylglycine itself is known for its presence in human urine and its potential role as a biomarker for various metabolic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cinnamoylglycine-d7 typically involves the incorporation of deuterium into the cinnamoylglycine molecule. One common method is the reaction of deuterated cinnamic acid with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of Cinnamoylglycine-d7 may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: Cinnamoylglycine-d7 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cinnamoylglycine-d7 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Cinnamoylglycine-d7 exerts its effects is primarily through its role as a metabolic tracer. The deuterium labeling allows for precise tracking of the compound in biological systems, enabling researchers to study its metabolic pathways and interactions. The molecular targets and pathways involved include various enzymes and transporters that facilitate the metabolism and excretion of cinnamic acid derivatives .

Comparison with Similar Compounds

Uniqueness: Cinnamoylglycine-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in metabolic studies compared to its non-labeled counterparts. This makes it particularly valuable in research settings where precise quantification and tracking are essential .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

212.25 g/mol

IUPAC Name

2-[[(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoyl]amino]acetic acid

InChI

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+/i1D,2D,3D,4D,5D,6D,7D

InChI Key

YAADMLWHGMUGQL-UJMUNGNDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)NCC(=O)O)/[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O

Origin of Product

United States

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